molecular formula C16H21N3O2 B1663104 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol CAS No. 312611-92-0

5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol

Cat. No. B1663104
M. Wt: 287.36 g/mol
InChI Key: XIXFNVDWEWCEOI-UHFFFAOYSA-N
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Description

The compound “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is a type of 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as corrosion inhibitors of carbon steel in a 1 M HCl medium .


Molecular Structure Analysis

The molecular structure of “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is complex. It includes a piperazine ring attached to a quinoline ring via a methylene bridge . The piperazine ring also has a hydroxyethyl group attached to it .


Chemical Reactions Analysis

The compound has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .

Scientific Research Applications

Corrosion Inhibition

5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar derivatives have been explored for their corrosion inhibitory properties. In one study, related 8-Hydroxyquinoline-based piperazine compounds demonstrated significant improvement in anti-corrosion properties of C35E steel in HCl electrolyte. The efficiency of these compounds as corrosion inhibitors was influenced by temperature, concentration, and chemical structure, with some achieving as much as 91.5% inhibition efficiency at certain concentrations (El Faydy et al., 2020).

Antimicrobial Activity

Another research area is the synthesis of derivatives of this compound for antimicrobial applications. For example, s-Triazine-Based Thiazolidinones derivatives linked with 1-pyridin-2-yl-piperazine were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating potential as antimicrobial agents (Patel et al., 2012).

Serotonin Receptor Ligands

Piperazinyl derivatives of quinolines, which include compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have been identified for their binding affinities to serotonin receptors. These compounds exhibit potential in the treatment of central nervous system disorders (Park et al., 2011).

Anti-Leishmanial Activity

Some 8-quinolinamine derivatives have been synthesized and tested for their efficacy against Leishmania donovani infections, indicating their potential use in treating parasitic infections (Johnson & Werbel, 1983).

Cytotoxic Activities

Certain derivatives linked to quinolin-4(1H)-one have been studied for their cytotoxic activities against human tumor cell lines. These studies revealed strong growth-inhibitory activities against certain types of cancer cells, suggesting their potential as anticancer agents (Hsu et al., 2001).

Potential Therapeutic Agent for IBS

Studies on novel compoundssimilar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have explored their potential as therapeutic agents for irritable bowel syndrome (IBS). For instance, a compound with dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist showed efficacy in an IBS-like model in rats, suggesting its potential in treating diarrhea-predominant IBS (Tamaoki et al., 2007).

Biotransformation in Human Hepatic Cytochrome P450 Enzymes

The biotransformation of compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol has been studied in human hepatic cytochrome P450 enzymes. Understanding the metabolic pathways of these compounds is crucial for their development as therapeutic agents (Minato et al., 2008).

Anticorrosive Properties

Further studies on 8-hydroxyquinoline derivatives, including compounds similar to 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol, have demonstrated their anticorrosive properties on mild steel in acidic media. These findings are significant for industrial applications where corrosion resistance is crucial (Douche et al., 2020).

Anti-Fungal and Chitin Synthase Inhibition

Some derivatives of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol have been designed as potential chitin synthase inhibitors and antifungal agents. These compounds showed promising inhibition potency against chitin synthase and demonstrated selective antifungal activity (Ji et al., 2019).

properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFNVDWEWCEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403691
Record name VK-28
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol

CAS RN

312611-92-0
Record name VK-28
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VK-28
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(2-Hydroxyethyl)-piperazine (7.2 ml; 58.7 mmol) was added to a suspension of 5-chloromethyl-8-hydroxyquinoline (5.413 g; 23.5 mmol) in CHCl3 (80 ml) at 0° C. The mixture was stirred overnight at room temperature. The reaction mixture was subsequently washed with a saturated NaHCO3 solution and brine, then dried with Na2SO4 and evaporated to dryness. Crystallization of the residue from a mixture of CHCl3-Hex gave 4.05 g (60%) of title product. M.p. 123-4° C. The mother liquor was evaporated and the residue was crystallized to yield 1.5 g of title product. Overall yield: 5.55 g (82%). A highly pure product was obtained by soxleth extraction using hexane as the extractant. TLC (CHCl3 MeOH NH3=8:2:0.5). Rf=0.4.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5.413 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Ghosh, T Antonio, MEA Reith… - Journal of medicinal …, 2010 - ACS Publications
The role of iron in the pathogenesis of Parkinson’s disease (PD) has been implicated strongly because of generation of oxidative stress leading to dopamine cell death. In our overall …
Number of citations: 96 pubs.acs.org
E Zariņš, D Alksnis, P Paulsone, K Balodis… - Key Engineering …, 2021 - Trans Tech Publ
In order to develop reliable methods for the synthesis of various 5-substituted-8-oxyquinoline derivatives for the preparation of Alq3-type complexes, we have improved the reaction …
Number of citations: 6 www.scientific.net
V Prachayasittikul, S Prachayasittikul… - Drug design …, 2013 - Taylor & Francis
Metal ions play an important role in biological processes and in metal homeostasis. Metal imbalance is the leading cause for many neurodegenerative diseases such as Alzheimer’s …
Number of citations: 419 www.tandfonline.com
H Jin, J Randazzo, P Zhang… - Journal of medicinal …, 2010 - ACS Publications
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing a free radical scavenger group (FRS), chelating groups (CHL), or both (FRS + CHL) have been …
Number of citations: 47 pubs.acs.org
KGNK Abeydeera - 2022 - search.proquest.com
The rise of antimicrobial resistance (AMR), coupled with the dwindling number of lead compounds in the drug development pipeline, necessitates the search for new antimicrobial …
Number of citations: 0 search.proquest.com
V Oliveri, G Vecchio - Journal of Inorganic Biochemistry, 2016 - Elsevier
Metal dyshomeostasis has been involved in the etiology of a host of pathologies such as Wilson's, Alzheimer's, Parkinson's, Huntington's, transfusion-related iron overload diseases and …
Number of citations: 38 www.sciencedirect.com
Y Nakagawa, S Yamada - European Journal of Pharmacology, 2021 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by motor dysfunctions resulting from the loss of upper (UMNs) and lower (LMNs) motor …
Number of citations: 14 www.sciencedirect.com

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